3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143900
InChI: InChI=1S/C9H14N2O/c1-3-5-11-9(7-12)6-8(4-2)10-11/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde

CAS No.:

Cat. No.: VC20143900

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde -

Specification

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 5-ethyl-2-propylpyrazole-3-carbaldehyde
Standard InChI InChI=1S/C9H14N2O/c1-3-5-11-9(7-12)6-8(4-2)10-11/h6-7H,3-5H2,1-2H3
Standard InChI Key XUZVSKSXYJYMFR-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=CC(=N1)CC)C=O

Introduction

3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde is a chemical compound characterized by its unique pyrazole ring structure. It features an ethyl group at the 3-position, a propyl group at the 1-position, and a carbaldehyde functional group at the 5-position. The molecular formula of this compound is C10H14N2O, and it is recognized for its potential applications in organic chemistry and pharmaceuticals due to its distinct physical and chemical properties .

Synthesis and Preparation

The synthesis of 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods, often involving the formation of the pyrazole ring followed by the introduction of the carbaldehyde group. These methods typically involve organic synthesis techniques such as condensation reactions or alkylation reactions.

Biological Activities and Applications

Derivatives of 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These compounds may interact with various biological targets, potentially inhibiting enzymes involved in inflammatory pathways or modulating receptor activities related to cell proliferation.

Biological ActivityDescription
AntimicrobialPotential to inhibit microbial growth
Anti-inflammatoryMay inhibit enzymes involved in inflammatory pathways
AnticancerCould modulate receptor activities related to cell proliferation

Related Compounds

Several compounds share structural similarities with 3-Ethyl-1-propyl-1H-pyrazole-5-carbaldehyde, including variations in the substituents on the pyrazole ring. These compounds can provide insights into how structural modifications affect biological activity and chemical properties.

Compound NameStructure FeaturesUniqueness
4-Chloro-3-methyl-1-propyl-1H-pyrazoleLacks carbaldehyde groupFocuses on pyrazole ring properties
5-Chloro-3-methyl-1H-pyrazoleContains a chloro group at the 5-positionDifferent halogen substitution affects reactivity
3-Ethyl-1H-pyrazoleLacks propyl and carbaldehyde groupsSimpler structure with fewer substituents

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